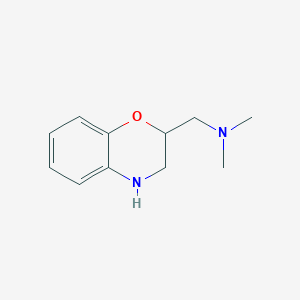

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine

Description

Historical Development of 1,4-Benzoxazine Research

The exploration of 1,4-benzoxazines began in 1959 with the first reported synthesis of the parent heterocycle, which demonstrated unexpected physiological activity that catalyzed further investigation. Early methodologies relied on multistep condensation reactions involving phenols, formaldehyde, and primary amines, often yielding mixtures requiring laborious purification. By the 1980s, researchers recognized the limitations of these protocols—including variable yields (30–50%) and sensitivity to steric hindrance—which hindered scalable production.

A pivotal advancement occurred with the optimization of Mannich-type reactions, enabling single-step syntheses of 1,4-benzoxazines through the cyclocondensation of o-aminophenols with carbonyl compounds. For example, the reaction of eugenol with formaldehyde and propylamine produced 6-allyl-8-methoxy-3-propyl-1,3-benzoxazine in 82.5% yield, demonstrating the method’s efficiency. These developments laid the groundwork for derivatization strategies, including the introduction of functional groups such as the dimethylaminomethyl moiety.

Structural Classification within Heterocyclic Chemistry

1,4-Benzoxazines belong to the bicyclic heterocycles characterized by a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen at the 1- and 4-positions, respectively. The structural diversity of these compounds arises from:

- Substituent position : Functional groups may occupy the 2-, 3-, 6-, or 8-positions of the benzoxazine core.

- Side-chain modifications : Alkyl, aryl, or aminoalkyl groups (e.g., dimethylaminomethyl) attached to the heterocycle or its side chains.

The dimethylaminomethyl group in (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine introduces a tertiary amine functionality, enhancing molecular polarity and enabling hydrogen bonding or electrostatic interactions in biological systems. This substitution pattern distinguishes it from simpler 1,4-benzoxazines, as evidenced by comparative studies showing that electron-donating groups at the 2-position significantly modulate bioactivity.

Significance in Contemporary Chemical Research

1,4-Benzoxazines have gained prominence due to their dual utility in materials science and medicinal chemistry:

- Pharmaceutical applications :

- Topoisomerase I inhibition : Derivatives like ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) exhibit potent inhibitory activity (IC~50~: 0.0006 mM), surpassing camptothecin in poison potency.

- Angiogenesis modulation : 6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) stimulates endothelial cell proliferation and migration via ROS/NO pathway activation.

- Polymer science :

The dimethylaminomethyl variant’s significance lies in its potential to combine the pharmacological profile of benzoxazines with the pharmacokinetic advantages of tertiary amines, such as improved blood-brain barrier penetration.

Research Evolution of Dimethylaminomethyl-Substituted Benzoxazines

The strategic incorporation of dimethylaminomethyl groups into 1,4-benzoxazines emerged from structure-activity relationship (SAR) studies highlighting the importance of nitrogen-containing substituents. Key milestones include:

Table 1: Comparative Analysis of Benzoxazine Derivatives

Synthetic routes to these derivatives often employ Mannich reactions, as demonstrated in the synthesis of 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol from eugenol, formaldehyde, and dimethylamine (86.4% yield). For the target compound, analogous strategies likely involve:

- Condensation of o-aminophenol derivatives with formaldehyde and dimethylamine.

- Cyclization under mild conditions to preserve the dimethylaminomethyl group’s integrity.

Recent advances in transition-metal-free syntheses, such as the ethanol-mediated tandem reaction achieving 83% yield for 1,4-benzoxazines, provide scalable methods for producing such derivatives. Quantum mechanical calculations suggest that the dimethylaminomethyl group’s electron-donating effects stabilize the heterocyclic ring system, potentially enhancing metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSPDHMTKDSZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine can be achieved through a multi-step process. One common method involves the reaction of an amine with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative at elevated temperatures to form the oxazine ring . Another method involves a one-pot three-component reaction using mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : (4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanamine

Anticancer Applications

Recent studies indicate that derivatives of benzoxazine compounds, including (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine, exhibit significant anti-proliferative activities against various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the effects of synthesized 1,4-benzoxazine derivatives on pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells. The results indicated that specific derivatives inhibited cell proliferation effectively, with some showing IC50 values in the low micromolar range, suggesting potent anticancer properties .

Neuroprotective Effects

Another significant application of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease.

Research Insights

Compounds with a similar structure have been shown to inhibit acetylcholinesterase activity effectively. This inhibition leads to increased acetylcholine levels in the brain, which can help mitigate cognitive decline associated with neurodegenerative diseases .

Synthesis and Structure Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from simple precursors like phenols and amines. The structure–activity relationship studies highlight how modifications to the benzoxazine core can enhance biological activity.

Synthetic Pathway Overview

The synthetic pathway generally includes:

- Formation of the benzoxazine ring via cyclization.

- Introduction of the dimethylamine group through alkylation reactions.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine involves its interaction with cellular targets. Studies have shown that it can cause a loss in mitochondrial membrane potential, leading to the activation of caspase-9 and -3, which cleave PARP-1. It also activates caspase-8, which is involved in the extrinsic apoptotic pathway . These pathways contribute to its anti-proliferative effects on cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues: Benzoxazepines, Benzodiazepines, and Benzothiazepines

The benzoxazine scaffold shares structural similarities with benzoxazepines, benzodiazepines, and benzothiazepines, though key differences influence their properties:

- Key Differences :

- Benzoxazine vs. Benzothiazepine : The substitution of oxygen (benzoxazine) with sulfur (benzothiazepine) alters electronic properties and bioavailability. For example, semotiadil (a benzothiazin-3-one derivative) exhibits antiarrhythmic activity due to its sulfur-containing core .

- Dimethylamine Group : The dimethylamine substituent in the target compound enhances nucleophilicity compared to sulfone or benzodioxole groups in analogues .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) under inert (helium) and oxidative (synthetic air) atmospheres reveals distinct decomposition profiles:

- Notable Findings: The target compound releases dimethylamine and water above 300°C in inert conditions, with oxidative coupling products (m/z 58, 59) forming under synthetic air . Compared to polyoxometalate analogues, its higher decomposition temperature (348–365°C vs. 203–250°C) underscores greater thermal stability .

Biological Activity

(3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 195.25 g/mol

- CAS Number : 26021-57-8

Synthesis

The synthesis of this compound involves various methods including catalytic hydrogenation and the Mannich reaction. Recent studies have highlighted efficient synthetic pathways that enable modifications for enhanced biological activity .

Anticancer Activity

Recent research indicates that derivatives of benzoxazines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation across various lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The most potent derivatives demonstrated IC values ranging from 7.84 to 16.2 µM .

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| A | MDA-MB-231 | 7.84 | Apoptosis induction |

| B | PC-3 | 16.2 | Angiogenesis inhibition |

| C | MIA PaCa-2 | 12.5 | Cell cycle arrest |

Vascular Smooth Muscle Relaxation

Another notable biological activity is the myorelaxant effect on vascular smooth muscle cells. Compounds such as 8e have been characterized as calcium entry blockers, showing pronounced myorelaxant activity compared to their chroman counterparts .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups at specific positions on the benzoxazine ring enhances anticancer activity. For example, compounds with hydroxyl substitutions exhibited superior efficacy due to potential hydrogen bonding interactions with target proteins .

Case Studies

A case study involving a series of synthesized benzoxazine derivatives revealed that modifications at the para-position significantly influenced their anticancer activity. The introduction of amino groups led to enhanced inhibition against several cancer cell lines, suggesting that specific substitutions can optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane followed by acylation with dichloroacetyl chloride . Optimization involves adjusting temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Cu(I) for intramolecular C–N cyclization) . Purity is monitored via TLC or HPLC.

- Key Considerations : Side products like uncyclized intermediates may form if reaction times are insufficient. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm cyclization (e.g., absence of primary amine signals at δ 3–5 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the dihedral angle between the benzoxazine ring and dimethylamine group can confirm spatial orientation .

- IR : Validates functional groups (e.g., C–O–C stretch at 1200–1250 cm⁻¹) .

Q. How can researchers assess the purity of this compound without vendor-provided analytical data?

- Methodology : Use a combination of:

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted 2-aminophenol derivatives) .

- Elemental Analysis : Confirms empirical formula (C₁₁H₁₆N₂O) within ±0.3% deviation .

- Melting Point Analysis : Sharp melting points (e.g., 96–98°C for nitro derivatives) indicate crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for benzoxazine derivatives in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., substrate concentration, temperature). For example, Ru(4%)@Cellulose nanoparticles showed TOF = 122.56 mol H₂/(mol Ru·h) vs. homogeneous catalysts (TOF = 44.91) .

- Poisoning Experiments : Add mercury to test heterogeneous vs. homogeneous pathways; a >50% activity drop suggests heterogeneous mechanisms .

- Computational Modeling : DFT calculations analyze transition states to explain regioselectivity discrepancies (e.g., O- vs. N-alkylation preferences) .

Q. How can green synthesis methods improve the sustainability of benzoxazine derivatives?

- Methodology :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity .

- Catalyst Design : Use recyclable cellulose-supported Ru nanoparticles to minimize metal waste .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 2 h) and energy consumption .

Q. What experimental approaches evaluate the pharmacological potential of this compound derivatives?

- Methodology :

- In Vitro Assays :

- Anti-Proliferative Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa cells) .

- Enzyme Inhibition : Fluorescence-based screening for kinase or protease targets .

- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like 5-HT₃ or EGFR .

Q. How do structural modifications (e.g., nitro or methyl substituents) influence the compound’s physicochemical and biological properties?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 5-nitro or 2,7-dimethyl derivatives) and compare logP (HPLC-derived), solubility (shake-flask method), and bioactivity .

- Thermodynamic Profiling : DSC/TGA analyzes thermal stability; nitro groups reduce decomposition onset by ~20°C vs. methyl substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of benzoxazine cyclization?

- Resolution :

- Mechanistic Replication : Reproduce reactions using identical substrates (e.g., 2-iodophenol) and conditions (e.g., Cu(I) catalysis at 80°C) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track N- vs. O-alkylation pathways via NMR .

- Literature Meta-Analysis : Compare yields and selectivities across 20+ studies to identify consensus protocols .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.